7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring The presence of the 3,4-dimethoxyphenyl group and the methyl group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with a suitable α-haloketone to form the thiazole ring. The final step involves the formation of the pyridazine ring through a cyclization reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiazole and pyridazine rings is known to contribute to the biological activity of many pharmaceutical agents. Research is ongoing to explore its potential as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
- 2H-Thiazolo[4,5-d][1,2,3]triazole
- Thiazolo[5,4-d]thiazole
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of the thiazole and pyridazine rings, along with the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-7-15-12-13(21-7)11(16-17-14(12)18)8-4-5-9(19-2)10(6-8)20-3/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSDBHUSTXBGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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